(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
Description
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]thiazole core substituted with acetamido and methyl groups at positions 6 and 3, respectively. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are pharmacologically relevant.
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15(27)23-17-8-11-19-20(14-17)31-22(25(19)2)24-21(28)16-6-9-18(10-7-16)32(29,30)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZXIIVPXIYEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties.
Chemical Structure
The compound's IUPAC name is N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide. Its molecular formula is C21H22N4O5S2, indicating a rich composition that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O5S2 |
| Molecular Weight | 462.56 g/mol |
| IUPAC Name | N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide |
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the modulation of apoptosis-related proteins, leading to increased cell death in cancerous cells.
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Efficacy :
- In a comparative study, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
- Anti-inflammatory Mechanism :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-(benzothiazol-2-ylidene)benzamide derivatives. Key structural analogs include variations in sulfonamide substituents and benzothiazole ring modifications. Below is a comparative analysis based on available evidence:
Substituent Effects on the Sulfonamide Group
- Target Compound : The piperidin-1-ylsulfonyl group (6-membered aliphatic ring) confers moderate lipophilicity and conformational flexibility. Piperidine’s nitrogen may participate in hydrogen bonding or act as a weak base under physiological conditions.
- Analog from : 4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide replaces piperidine with a 7-membered azepane ring. Azepane’s larger ring size increases steric bulk and lipophilicity (calculated logP ~3.5 vs.
Benzothiazole Ring Modifications
- Target Compound: The 6-acetamido group provides a hydrogen-bond donor/acceptor site, which may enhance target affinity compared to non-polar substituents. The 3-methyl group adds steric stabilization to the thiazole ring.
- Analog from : Substitution with 6-ethoxy and 3-ethyl groups increases electron-donating effects and hydrophobicity. Ethoxy groups typically reduce aqueous solubility but improve metabolic stability compared to acetamido .
Pharmacokinetic and Physicochemical Properties
Q & A
What are the key structural features influencing the pharmacological activity of this compound?
The compound’s activity is attributed to its thiazole ring, acetamido group, and piperidin-1-ylsulfonyl moiety. The thiazole core is critical for binding to biological targets (e.g., enzymes or receptors), while the sulfonyl group enhances solubility and modulates pharmacokinetics. The acetamido substituent at position 6 may contribute to target specificity by influencing hydrogen-bonding interactions .
What synthetic methodologies are used to synthesize this compound?
Synthesis involves multi-step reactions:
- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Introduction of the acetamido group via nucleophilic substitution or acylation.
- Step 3: Sulfonylation using 4-(piperidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions.
Key solvents include dimethyl sulfoxide (DMSO) or acetonitrile, with temperature control (60–80°C) and inert atmospheres to prevent oxidation .
How can yield and purity be optimized during synthesis?
- Reaction Conditions: Maintain pH 7–8 for acylation steps to avoid side reactions. Use reflux conditions in acetonitrile for sulfonylation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>95% purity threshold) .
How should researchers address contradictions in biological activity data?
- Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HepG2) and incubation times. Cross-validate using orthogonal assays (e.g., Western blotting alongside viability assays) .
- Structural Analog Comparison: Compare with derivatives like (Z)-4-(diethylamino)-N-(6-ethoxybenzothiazol-2-ylidene)benzamide to identify substituent-dependent activity trends .
Which analytical techniques are essential for characterization?
- Structural Confirmation: ¹H/¹³C NMR for functional group analysis (e.g., sulfonyl proton at δ 3.2–3.5 ppm) .
- Purity Assessment: High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC-DAD for impurity profiling .
How can computational modeling elucidate the mechanism of action?
- Molecular Docking: Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or topoisomerases. Validate with mutagenesis studies .
- MD Simulations: Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories to identify key interactions .
What considerations are critical for in vitro anticancer assays?
- Cell Line Selection: Use panels (e.g., NCI-60) to assess selectivity. Include positive controls (e.g., doxorubicin) .
- Dose Optimization: Test logarithmic concentrations (1 nM–100 µM) with 72-hour exposure. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
What biological targets are hypothesized for this compound?
Structural analogs suggest potential inhibition of:
- Kinases (e.g., BRAF V600E): Sulfonyl groups may occupy the ATP-binding pocket .
- Topoisomerase II: Thiazole rings intercalate DNA, inducing strand breaks .
How can SAR studies improve efficacy?
- Substituent Modification: Replace the piperidine sulfonyl group with morpholine or azepane rings to enhance solubility .
- Bioisosteres: Substitute the acetamido group with trifluoroacetamido to improve metabolic stability .
What in vivo models are suitable for preclinical evaluation?
- Xenograft Models: Use immunodeficient mice (e.g., BALB/c nude) implanted with HCT-116 colorectal cancer cells. Administer 10–50 mg/kg orally, 5×/week .
- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
